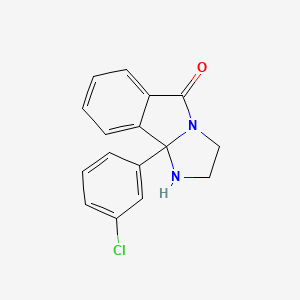
9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one is a chemical compound that belongs to the class of imidazoisoindoles This compound is characterized by the presence of a chlorophenyl group attached to the imidazoisoindole core
Preparation Methods
The synthesis of 9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis.
Chemical Reactions Analysis
9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have investigated its potential as a bioactive compound with various biological activities.
Medicine: Research has focused on its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
9B-(3-Chlorophenyl)-2,3,5,9B-tetrahydro-1H-imidazo(2,1-A)isoindol-5-one can be compared with other similar compounds, such as:
- 9b-(4-Chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
- 9b-(4-Chlorophenyl)-1-(3-methoxybenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one These compounds share a similar core structure but differ in the substituents attached to the imidazoisoindole ring. The uniqueness of this compound lies in its specific chlorophenyl substitution, which can influence its chemical and biological properties.
Properties
CAS No. |
13450-06-1 |
|---|---|
Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
9b-(3-chlorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one |
InChI |
InChI=1S/C16H13ClN2O/c17-12-5-3-4-11(10-12)16-14-7-2-1-6-13(14)15(20)19(16)9-8-18-16/h1-7,10,18H,8-9H2 |
InChI Key |
UZWOFDBYRWGSKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















